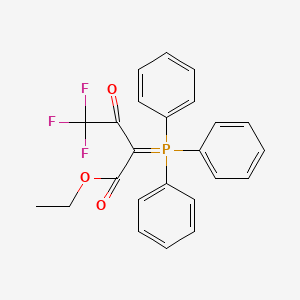

Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate

Descripción general

Descripción

Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate is a chemical compound with the molecular formula C24H20F3O3P and a molecular weight of 444.38 g/mol . It is known for its use as a catalyst in the preparation of solvent and aqueous-borne polyolefin coatings obtained by catalytic polymerization . This compound is also used as a ligand in the synthesis of nickel phosphanylenolate complex-catalyzed ethylene oligomerization and polymerization reactions .

Métodos De Preparación

The synthesis of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate involves a multi-step process. One common method includes the following steps :

Starting Materials: The synthesis begins with (carbethoxymethyl)triphenylphosphonium bromide and trifluoroacetic anhydride.

Reaction Conditions: The reaction is carried out in an anhydrous tetrahydrofuran (THF) solvent under a nitrogen atmosphere. Triethylamine is added dropwise to the stirred suspension of (carbethoxymethyl)triphenylphosphonium bromide in THF, followed by the addition of trifluoroacetic anhydride while maintaining the reaction temperature between 5-10°C.

Isolation: The reaction mixture is stirred, filtered, and the precipitate is washed with cold THF. The filtrate is concentrated under reduced pressure to obtain a yellow oily residue, which is then triturated with water to yield a crystalline product.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The compound reacts with nucleophiles via its activated β-ketoester system. The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack.

Key Findings:

-

Amino Acid Synthesis : Reacts with amines to form enantiopure α-trifluoromethyl amino acids (e.g., α-trifluoromethyl-aspartic acid and serine) under basic conditions .

-

Alkylation : Reacts with alkyl halides (e.g., ethyl bromoacetate) in dichloromethane (CHCl) or tetrahydrofuran (THF) to yield trifluoromethylated esters (Table 1) .

Table 1: Alkylation Reactions with Ethyl Bromoacetate

| Solvent | Base | Yield (%) |

|---|---|---|

| CHCl | EtN | 54 |

| THF | None | 99 |

Cycloaddition and Cyclization Reactions

The ylide participates in [2+1] and [4+2] cycloadditions, forming strained or aromatic rings.

Mechanisms:

-

Cyclopropanation : Reacts with alkenes in the presence of transition metals (e.g., Pd) to form trifluoromethylated cyclopropanes .

-

Diels-Alder Reactions : Acts as a dienophile with conjugated dienes, producing six-membered carbocycles.

Example :

Regioselective Insertion Reactions

The CF group directs regioselectivity in C–H functionalization and cross-coupling reactions.

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes keto-enol tautomerism and subsequent rearrangements.

Notable Transformations:

-

Claisen Condensation : Forms β-keto esters when heated with carboxylic acids .

-

Decarboxylation : Loses CO under strong bases (e.g., KCO) to generate trifluoromethyl alkenes .

Example :

Comparison with Analogous Ylides

The trifluoromethyl group distinctively enhances reactivity compared to non-fluorinated analogs (Table 3).

Table 3: Reactivity Comparison

| Compound | Reaction Rate (Relative) |

|---|---|

| Ethyl 2-(triphenylphosphoranylidene)acetate | 1.0 |

| Ethyl 4,4,4-trifluoro derivative | 3.2 |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate serves as an effective catalyst in several organic reactions:

- Wittig Reactions : This compound is utilized as a Wittig reagent for the formation of alkenes through the reaction of phosphonium ylide with carbonyl compounds. The presence of the trifluoromethyl group increases the electrophilicity of the carbonyl compound, enhancing the reaction efficiency .

- Olefination Reactions : It acts as a key reagent in olefination reactions, facilitating the formation of carbon-carbon double bonds. The triphenylphosphoranylidene moiety stabilizes the ylide intermediate, promoting successful reactions under mild conditions .

Polymerization Processes

This compound is also employed in polymer chemistry:

- Catalytic Polymerization : It functions as a ligand in nickel-catalyzed ethylene oligomerization and polymerization reactions. The compound's ability to coordinate with nickel enhances the catalytic activity and selectivity for producing specific polymer architectures .

- Coatings Production : The compound is used in the preparation of solvent and aqueous-borne polyolefin coatings. Its catalytic properties facilitate the polymerization process necessary for creating durable and high-performance coatings .

Pharmaceutical Applications

The unique chemical properties of this compound make it a valuable intermediate in pharmaceutical synthesis:

- Synthesis of Bioactive Compounds : This compound can be utilized to synthesize various bioactive molecules through its involvement in multi-step organic reactions. Its trifluoromethyl group is particularly useful in modifying pharmacologically active compounds to enhance their bioavailability and efficacy .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

Mecanismo De Acción

The mechanism of action of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate involves its role as a catalyst and ligand. As a catalyst, it facilitates the polymerization of olefins by providing an active site for the reaction. As a ligand, it coordinates with metal centers, such as nickel, to form complexes that catalyze ethylene oligomerization and polymerization reactions .

Comparación Con Compuestos Similares

Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate can be compared with other similar compounds, such as :

- (Methoxycarbonylmethyl)triphenylphosphonium bromide

- (Carbethoxymethylene)triphenylphosphorane

- (Formylmethyl)triphenylphosphonium chloride

- Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

- (Cyanomethyl)triphenylphosphonium chloride

These compounds share similar structural features and are used in related applications, such as catalysis and ligand formation. this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity .

Actividad Biológica

Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate (CAS Number: 83961-56-2) is a compound notable for its unique trifluoromethyl group and its applications in organic synthesis. This article focuses on its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C24H20F3O3P

- Molecular Weight : 444.38 g/mol

- Structure : The compound features a phosphoranylidene moiety attached to an acetoacetate framework, which enhances its reactivity in various chemical transformations.

The biological activity of this compound is primarily attributed to its role as a catalyst in organic reactions. The presence of the trifluoromethyl group significantly alters the electronic properties of the molecule, influencing its interactions with biological targets.

- Catalytic Activity : This compound is employed as a ligand in nickel phosphanylenolate complex-catalyzed reactions, which are crucial for ethylene oligomerization and polymerization processes. These reactions can lead to the formation of biologically relevant polymers and materials .

- Antimicrobial Properties : Preliminary studies suggest that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. This increased potency may be linked to their ability to disrupt cellular membranes or interfere with metabolic pathways .

1. Synthesis and Evaluation of Derivatives

Research has shown that derivatives of this compound can be synthesized and evaluated for their biological activities. For example:

- A study demonstrated that modifying the phosphoranylidene structure can yield compounds with improved selectivity against specific bacterial strains .

2. Fluorinated Compounds in Drug Development

Fluorinated compounds are gaining attention in drug discovery due to their unique pharmacokinetic properties. This compound serves as a precursor for synthesizing various bioactive molecules:

- One research project reported the successful incorporation of this compound into a series of new antifungal agents, leading to significant improvements in efficacy against resistant strains .

Biological Activity Data Table

Propiedades

IUPAC Name |

ethyl 4,4,4-trifluoro-3-oxo-2-(triphenyl-λ5-phosphanylidene)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F3O3P/c1-2-30-23(29)21(22(28)24(25,26)27)31(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRZIGQAQSIDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408004 | |

| Record name | Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83961-56-2 | |

| Record name | Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate in organic synthesis?

A1: this compound serves as a crucial intermediate in the synthesis of α-acetylenic esters, specifically Ethyl 4,4,4-trifluorotetrolate []. This synthesis leverages a thermal decomposition reaction, effectively converting the intermediate into the desired ester product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.